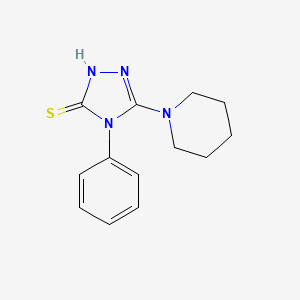

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are characterized by their low toxicity and are of significant interest in the development of new drugs .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves multi-step reactions. For instance, the synthesis of a related compound, 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione, was achieved through a series of reactions, yielding a crystalline compound with excellent yield . Similarly, the synthesis of 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole involved etherification, hydrazonation, cyclization, and reduction steps . These methods demonstrate the complexity and versatility of synthesizing triazole derivatives.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using various spectroscopic methods such as NMR, IR, and mass spectrometry. For example, the structure of 4-phenyl-5-(quinolin-8-yloxy)methyl-4H-1,2,4-triazole-3-thiol/thione was confirmed by IR, 1H NMR, 13C NMR, and mass spectral studies . Additionally, X-ray diffraction is used to determine the crystal structure, as seen in the study of a novel crystalline triazole compound .

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including tautomerism, as observed in the thiol↔thione tautomerism reaction via single-proton intramigration . They can also react with different reagents to form new derivatives, such as the reaction of 4-amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol with aromatic aldehydes to yield substituted benzal-amino triazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized by their solubility in organic solvents, melting points, and odorless nature. These properties are determined using methods such as melting point determination and chromatography . The synthesized compounds' structures are confirmed by spectroscopic methods, and their biological activities are often evaluated through pharmacological studies .

科学的研究の応用

Antimicrobial Activities

4-Phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit good or moderate antimicrobial activity, suggesting their potential use in developing antimicrobial agents (Bayrak et al., 2009).

Heterocycle Synthesis and Characterization

The compound has been used as a starting material for the synthesis of various heterocycles, including thiosemicarbazides, thiazolidinones, and thiazolines. These syntheses contribute to the development of new heterocyclic compounds with potential applications in various fields of chemistry and biology (Sarhan et al., 2008).

Antihypoxic Activity

Research indicates that derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been screened for antihypoxic activity. This suggests potential therapeutic applications in conditions where oxygen deprivation is a concern (Vardanyan et al., 2020).

Biological Screening

A series of new compounds derived from this triazole have been synthesized and biologically evaluated for various activities including anti-bacterial, anti-inflammatory, and acetylcholinesterase inhibition. These studies are crucial for identifying new therapeutic agents (Iqbal et al., 2020).

Applications in Diabetes Treatment

S-substituted derivatives of this triazole have been synthesized and evaluated for their potential as new drug candidates for type II diabetes. These derivatives have shown promising results as inhibitors of the α-glucosidase enzyme, which is significant in diabetes management (Aziz ur-Rehman et al., 2018).

Corrosion Inhibition

Studies have explored the use of Schiff’s bases of triazoles, including derivatives of this compound, as corrosion inhibitors. This application is particularly relevant in protecting metals like mild steel in corrosive environments (Ansari et al., 2014).

Antifungal and Antitubercular Properties

The compound has been used in the synthesis of novel derivatives with antifungal and tuberculostatic activities. This highlights its potential in developing treatments against fungal infections and tuberculosis (Foks et al., 2004).

Molecular Docking and Cancer Research

Derivatives of 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol have been studied for their binding to biomolecules like BSA and their potential as EGFR inhibitors in cancer therapy (Karayel, 2021).

特性

IUPAC Name |

4-phenyl-3-piperidin-1-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4S/c18-13-15-14-12(16-9-5-2-6-10-16)17(13)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVXHZXJFZHQJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407124 |

Source

|

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

92110-77-5 |

Source

|

| Record name | 4-phenyl-5-piperidin-1-yl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![5-[(Phenylsulfonyl)methyl]-2-furoic acid](/img/structure/B1276143.png)

![1-[4-(1H-benzimidazol-1-yl)phenyl]ethanone](/img/structure/B1276148.png)

![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine](/img/structure/B1276159.png)

![N-[2-(benzylsulfanyl)phenyl]-2-chloroacetamide](/img/structure/B1276164.png)